Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-
Description
Structure and Functional Groups: The compound features a propanoic acid backbone with a thioether (-S-) group at the C2 position. This thioether is bonded to a 1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl substituent, which includes an amide group (N-substituted with a 1-methylbutyl chain) and a ketone.
For example, 2-{[2-(5-benzoyl-1H-1,2,3-benzotriazole-1-yl)-2-oxoethyl]amino}propionic acid () is synthesized by reacting N-(1-chloroacetyl)-5-benzoyl benzotriazole with 2-aminopropanoic acid in ethanol . A similar approach could apply to the target compound.
Properties
CAS No. |
1218627-82-7 |
|---|---|
Molecular Formula |
C11H21NO3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
2-[1-oxo-1-(pentan-2-ylamino)propan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H21NO3S/c1-5-6-7(2)12-10(13)8(3)16-9(4)11(14)15/h7-9H,5-6H2,1-4H3,(H,12,13)(H,14,15) |
InChI Key |
UYGUSOBCZZNZOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C(C)SC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves esterification of propanoic acid with 1-methylbutanol in the presence of an acid catalyst.
Reaction Conditions: The reaction typically occurs at elevated temperatures (around 100°C) under reflux.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale .
Chemical Reactions Analysis
Reactions: Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]- can undergo various reactions, including hydrolysis, esterification, and nucleophilic substitution.
Common Reagents and Conditions: Acidic or basic hydrolysis conditions are used to break the ester bond. Nucleophilic substitution reactions can occur with thiols or amines.
Major Products: Hydrolysis yields propanoic acid and the corresponding alcohol .
Scientific Research Applications
Chemistry: Used as a model compound for studying ester hydrolysis and thioester chemistry.
Biology: Investigated for its potential as a prodrug or drug delivery system due to its ester functionality.
Medicine: Limited applications, but its reactivity may be relevant in drug metabolism.
Industry: Not widely used industrially .
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For prodrugs, it involves enzymatic hydrolysis to release the active compound.
- Molecular targets and pathways would vary based on the context (e.g., drug design, chemical biology) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
This may improve membrane permeability compared to aromatic analogs . Thiazole/benzotriazole derivatives (–3) exhibit planar heterocycles that enhance binding to enzymes (e.g., kinases or proteases), whereas the target’s aliphatic substituents may favor hydrophobic interactions .
Functional Group Impact: Carboxylic Acid vs. Ester: The target’s free carboxylic acid (pKa ~4.8) increases water solubility compared to ester derivatives (e.g., ), which are more lipophilic . Thioether vs.
Synthetic Feasibility :
- The target compound’s synthesis could mirror methods for ’s benzotriazole analog, using chloroacetyl intermediates and nucleophilic substitution with a thiol-containing precursor .
Research Findings and Data
Table 2: Physicochemical Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
